REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1(O)[CH2:7][S:6][C:5]([CH2:8][N:9]([CH3:11])[CH3:10])=[N:4]1.S(Cl)(Cl)(=O)=O>ClCCCl>[ClH:1].[Cl:1][CH2:2][C:3]1[N:4]=[C:5]([CH2:8][N:9]([CH3:11])[CH3:10])[S:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC1(N=C(SC1)CN(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
heated the mixture to 35° as
|
Type
|
ADDITION
|
Details
|
soon as the addition
|
Type
|
TEMPERATURE
|
Details
|
was cooled while the addition
|
Type
|
TEMPERATURE
|
Details
|
was then heated to 42° for a short time
|
Type
|
CUSTOM
|
Details
|
A 2-phase mixture formed
|
Type
|
CUSTOM
|
Details
|
the oily portion was removed
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 10 ml
|
Type
|
CUSTOM
|
Details
|
The methanol was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was partially dissolved in 10 ml
|
Type
|
CUSTOM
|
Details
|
of methanol, and then precipitated by addition of 25 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled in the freezer
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 30°
|
Type
|
CUSTOM
|
Details
|
to obtain 1.4 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |